Ribostamycin is an aminoglycoside antibiotic, a class of naturally occurring antibiotics with a broad spectrum of activity. It is primarily produced by the bacterium Streptomyces ribosidificus []. Ribostamycin is a unique aminoglycoside antibiotic because it possesses a neutral sugar component []. In scientific research, Ribostamycin has been employed as a model compound for understanding aminoglycoside-RNA interactions [], exploring the biosynthesis of aminoglycoside antibiotics [, ], and investigating the mechanisms of antibiotic resistance [].
Ribostamycin is an aminoglycoside antibiotic that exhibits significant antibacterial activity, particularly against Gram-negative bacteria. It is derived from the natural product biosynthetic pathways of certain microorganisms and belongs to a larger class of antibiotics known as aminoglycosides, which are characterized by their ability to inhibit protein synthesis in bacteria by binding to the ribosomal RNA of the 30S subunit. Ribostamycin is specifically noted for its efficacy against various pathogens that have developed resistance to other antibiotics, making it a valuable compound in the fight against bacterial infections.
Ribostamycin is primarily produced by certain strains of Micromonospora and Streptomyces, which are known for their capacity to synthesize a variety of bioactive compounds. The biosynthetic pathway for ribostamycin has been extensively studied, revealing that it can be synthesized enzymatically from simpler precursors such as D-glucose 6-phosphate through a series of enzymatic reactions involving multiple enzymes .
Ribostamycin is classified as an aminoglycoside antibiotic. This class of antibiotics is further divided based on their structure and mechanism of action. Ribostamycin contains a unique sugar moiety attached to an aminocyclitol core, specifically 2-deoxystreptamine, which is characteristic of many aminoglycosides .
The synthesis of ribostamycin can be approached through both chemical and enzymatic methods. Recent advancements have highlighted a bottom-up chemical synthesis from benzene, which involves multiple linear operations and strategic protection and deprotection steps to yield the final product . This method includes:
The total synthesis reported includes ten linear operations, with careful temperature control required during hydroamination to maintain enantioselectivity. The final product was obtained as a tetraacetate salt, matching authentic samples in spectroscopic data .
Ribostamycin's molecular structure features an aminocyclitol core (2-deoxystreptamine) linked to various sugar moieties. The specific arrangement of these components contributes to its biological activity.
Ribostamycin undergoes various chemical transformations during its biosynthesis and synthetic preparations. Notable reactions include:
The reactions often require specific conditions such as temperature control, pH adjustments, and the use of catalysts (e.g., Pearlman’s catalyst) for efficient conversion and purification .
Ribostamycin exerts its antibacterial effects primarily by binding to the 16S rRNA component of the bacterial ribosome, leading to inhibition of protein synthesis. This binding disrupts the decoding process during translation, ultimately resulting in bacterial cell death.
Studies have shown that ribostamycin's binding affinity is comparable to other aminoglycosides, making it effective against resistant strains .
Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the identity and purity of ribostamycin during both natural extraction and synthetic routes .
Ribostamycin has several scientific uses:
Ribostamycin (C₁₇H₃₄N₄O₁₀) was first isolated in the early 1970s from the actinomycete Streptomyces ribosidificus NRRL B-11466 [1] [7]. Its identification expanded the aminoglycoside family, a class of natural products characterized by amino sugar moieties linked glycosidically to an aminocyclitol core. Ribostamycin belongs specifically to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subgroup, distinguished by sugar attachments at the 4- and 5-positions of its central 2-DOS ring [2] [5]. This structural class includes antibiotics like neomycin and paromomycin, but ribostamycin possesses a simpler pseudodisaccharide structure comprising 2-DOS, d-ribose, and d-neosamine [1] [3]. Its discovery provided a foundational scaffold for semisynthetic derivatives and contributed to understanding aminoglycoside biosynthesis [7].
Ribostamycin exhibits broad-spectrum activity against Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) as low as 0.5 μM (0.23 μg/mL) against the latter [6]. While less clinically prevalent than aminoglycosides like amikacin or gentamicin, it is listed on the World Health Organization’s (WHO) Critically Important Antimicrobials for Human Medicine [5] [7]. This classification underscores its role as a reserve agent for infections where resistance compromises first-line therapies. Its significance is further amplified by:
Table 1: Key Properties of Ribostamycin
Property | Detail |
---|---|
IUPAC Name | (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol |
Molecular Formula | C₁₇H₃₄N₄O₁₀ |
Molecular Weight | 454.48 g/mol |
WHO Classification | Critically Important Antimicrobial |
Core Structural Class | 4,5-disubstituted 2-deoxystreptamine aminoglycoside |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7